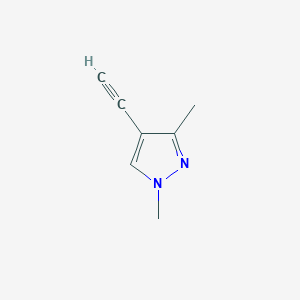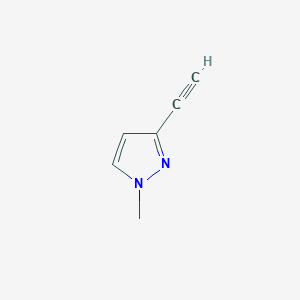
Thiophen-2-amine hydrochloride
Vue d'ensemble
Description
Thiophen-2-amine hydrochloride is a compound that is not directly mentioned in the provided papers, but its derivatives and related chemistry can be inferred from the synthesis and reactions of similar thiophene-based compounds. Thiophene derivatives are known for their utility in various fields, including pharmaceuticals and optoelectronic devices. The papers provided discuss the reactions of thiophene compounds with amines, the use of thiophosgene in synthesizing thioxo substituted heterocycles, and the synthesis of specific thiophene derivatives for different applications .
Synthesis Analysis
The synthesis of thiophene derivatives can be complex and involves various chemical reactions. For instance, N,N-bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)thiophen-2-amine was synthesized using a Buchwald–Hartwig cross-coupling reaction, which is a palladium-catalyzed reaction used to couple aryl halides with amines . This method is indicative of the type of reactions that might be used to synthesize thiophen-2-amine hydrochloride, although the exact synthesis route for this compound is not provided in the papers.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their properties and applications. For example, the crystal and molecular structure of 1-(2'-thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one was studied using X-ray diffraction, revealing that the thiophene ring exhibits a planar conformation which is affected by conjugation with the unsaturated keto group . This information is relevant to understanding the molecular structure of thiophen-2-amine hydrochloride, as the thiophene moiety is a common structural feature.
Chemical Reactions Analysis
Thiophene compounds can undergo various chemical reactions. The papers discuss the reaction of benzoxazoline-2-thione derivatives with amines to produce hydroxyphenylthioureas , and the use of thiophosgene in the synthesis of a wide variety of thioxo substituted heterocycles . These reactions are indicative of the reactivity of thiophene compounds and suggest that thiophen-2-amine hydrochloride could also participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The papers describe the use of various spectroscopic techniques, such as FT-IR, UV-visible, and NMR, to characterize these properties . Additionally, the nonlinearity in third harmonic generation observed in a thiophene derivative indicates potential optoelectronic applications . These studies provide a basis for understanding the properties of thiophen-2-amine hydrochloride, although specific data on this compound is not provided.
Applications De Recherche Scientifique
Diverse Compound Synthesis : 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound related to Thiophen-2-amine hydrochloride, has been used in alkylation and ring closure reactions to produce a structurally diverse library of compounds, including dithiocarbamates, thioethers, and various heterocyclic derivatives (Roman, 2013).
Photoinitiation for Polymerization : Star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives, which include thiophene units, have been developed as photoinitiators for radical and cationic polymerizations under various light-emitting diodes (LEDs). These have shown high efficiency and the ability to overcome oxygen inhibition in polymerization processes (Zhang et al., 2015).
Green Chemistry Applications : Thiophenes have been used in green chemistry. For instance, a green approach for the synthesis of 1,3-disubstituted thiourea derivatives has been developed using primary amines and carbon disulfide in water, utilizing solar thermal energy, which is more environmentally friendly and energy-saving compared to previous methods (Kumavat et al., 2013).
Biosensing Applications : Poly(thiophene) with pendant N-hydroxysuccinimide ester groups has been applied in the immobilization of biomolecules, with specific use in detecting C-reactive protein using surface plasmon resonance. This demonstrates the utility of thiophene derivatives in biosensing technologies (Kim et al., 2008).
Synthesis of Antimicrobial Agents : 2-Aminothiophene derivatives exhibit significant biological activities, including antimicrobial effects. These compounds have been synthesized and evaluated for their antimicrobial activity, showing the potential of thiophene derivatives in developing new antimicrobial drugs (Prasad et al., 2017).
Antitubercular Activity : Novel thiophene derivatives have been synthesized and evaluated for their antitubercular activity. For example, 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides showed promising results against Mycobacterium tuberculosis, indicating the potential of thiophene derivatives in treating tuberculosis (Marvadi et al., 2020).
Safety And Hazards
Thiophen-2-amine is considered hazardous. It is highly flammable and harmful if swallowed. It can cause serious eye irritation. Safety measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, eye protection, and face protection .
Orientations Futures
Thiophene-based compounds have been gaining interest due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring the design and detection mechanism of various thiophen-2-amine-based probes, practical applicability, and their advanced models .
Propriétés
IUPAC Name |
thiophen-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS.ClH/c5-4-2-1-3-6-4;/h1-3H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGDRSIZYKSOPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10490498 | |
| Record name | Thiophen-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10490498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophen-2-amine hydrochloride | |
CAS RN |
18621-53-9 | |
| Record name | Thiophen-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10490498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromothieno[2,3-d]pyrimidine](/img/structure/B1279958.png)












